molecular formula C13H7ClN2O4 B116833 8-Chloro-5-nitroacridine-2,9-diol CAS No. 99009-49-1

8-Chloro-5-nitroacridine-2,9-diol

Cat. No. B116833
CAS RN: 99009-49-1
M. Wt: 290.66 g/mol
InChI Key: CZWRNWLDEYCYFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “8-Chloro-5-nitroacridine-2,9-diol” is characterized by a planar aromatic system with a chlorine atom, two nitro groups, and two hydroxyl groups . The compound has a molecular weight of 290.66 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-5-nitroacridine-2,9-diol” include a molecular weight of 290.66 g/mol . The compound has a planar structure, which is likely to facilitate intercalation into double-stranded DNA .

Scientific Research Applications

Cancer Therapeutics

Acridine derivatives, including 8-Chloro-5-nitroacridine-2,9-diol, have been extensively studied as potential therapeutic agents for cancer treatment. Their mode of action primarily involves DNA intercalation, which disrupts biological processes involving DNA and related enzymes . This compound could be further optimized to enhance its therapeutic potency and selectivity, potentially leading to the development of new anticancer drugs.

Alzheimer’s Disease Management

The structural framework of acridine is being explored for the management of Alzheimer’s disease . The ability of acridine derivatives to interact with biological macromolecules may offer a pathway to mitigate the progression of neurodegenerative diseases, including Alzheimer’s.

Antibacterial and Antiprotozoal Agents

Acridine compounds have shown promise as antibacterial and antiprotozoal agents due to their potent biological effects . 8-Chloro-5-nitroacridine-2,9-diol could be part of a new class of disinfectants and antimicrobial drugs that target a variety of bacterial and protozoal infections.

Photodynamic Therapy

The photochemical properties of acridine derivatives make them suitable for applications in photodynamic therapy (PDT). This therapeutic technique uses light-activated compounds to generate reactive oxygen species that can kill cancer cells, bacteria, and other pathogens .

Material Sciences

In the field of material sciences, acridine derivatives are utilized for their luminescent properties. They can be incorporated into materials that require specific light-emitting characteristics, such as organic light-emitting diodes (OLEDs) .

Molecular Probes

Due to their planar structure and ability to intercalate DNA, acridine derivatives can serve as molecular probes in biological research. They can be used to study DNA structure and dynamics, as well as to visualize and track biological processes .

Chemical Synthesis

The acridine scaffold is a valuable component in synthetic chemistry. It can be modified to produce a wide range of compounds with diverse biological and chemical properties, making it a versatile tool for developing new chemicals .

Drug Design and Optimization

The acridine core structure is a key target in drug design and optimization. By altering the substituents on the acridine ring, researchers can create compounds with improved pharmacological profiles, including better efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of acridine derivatives, such as “8-Chloro-5-nitroacridine-2,9-diol”, is primarily due to their ability to intercalate into DNA . This intercalation can impact biological processes involving DNA and related enzymes .

Future Directions

The future directions for research on “8-Chloro-5-nitroacridine-2,9-diol” and similar acridine derivatives may include the development of aza-acridine and other heteroatom-substituted acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

properties

IUPAC Name

1-chloro-7-hydroxy-4-nitro-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O4/c14-8-2-4-10(16(19)20)12-11(8)13(18)7-5-6(17)1-3-9(7)15-12/h1-5,17H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWRNWLDEYCYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5-nitroacridine-2,9-diol

Synthesis routes and methods

Procedure details

To a stirred and boiling mixture of 26.7 g of 1-chloro-4-nitro-7-(phenylmethoxy)-9(10H)-acridinone in 1.9 l of glacial acetic acid was added 13.0 ml of methanesulfonic acid. Heating and stirring were continued for seven hours and the mixture was filtered. The precipitate was suspended in 250 ml of boiling glacial acetic acid, cooled to 60°, collected, washed with water and then methanol, and dried providing the title compound, mp above 325° C.
Name
1-chloro-4-nitro-7-(phenylmethoxy)-9(10H)-acridinone
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two

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